3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O and a molecular weight of 264.066 g/mol. This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, and various other fields .
Preparation Methods
The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl system . This method is commonly used for the preparation of pyrazole derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Chemical Reactions Analysis
3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives, such as:
1H-Indole-3-carbaldehyde: Another heterocyclic compound with similar applications in medicinal chemistry.
4-Methyl-1H-pyrazole-3-carbaldehyde: A related compound with different substituents that may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-iodo-2-propan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRCUCNBZGZMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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